Cas no 2090964-28-4 (2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one)

2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one is a brominated dihydropyridazinone derivative with potential utility as an intermediate in organic synthesis. The presence of a reactive bromoethyl group enables further functionalization, making it valuable for constructing more complex heterocyclic frameworks. The tert-butyl substituent enhances steric and electronic properties, influencing reactivity and stability. This compound may be of interest in pharmaceutical or agrochemical research, particularly for the development of biologically active molecules. Its well-defined structure allows for precise modifications, supporting applications in medicinal chemistry and material science. Careful handling is advised due to the bromoethyl moiety's potential reactivity.
2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one structure
2090964-28-4 structure
Product Name:2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
CAS No:2090964-28-4
MF:C10H15BrN2O
MW:259.142901659012
CID:5057561
Update Time:2025-10-28

2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
    • 2-(2-bromoethyl)-6-tert-butylpyridazin-3-one
    • 2-(2-Bromoethyl)-6-(tert-butyl)pyridazin-3(2H)-one
    • 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C10H15BrN2O/c1-10(2,3)8-4-5-9(14)13(12-8)7-6-11/h4-5H,6-7H2,1-3H3
    • InChI Key: BAKQBMYNYXWIKO-UHFFFAOYSA-N
    • SMILES: BrCCN1C(C=CC(C(C)(C)C)=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 289
  • XLogP3: 1.9
  • Topological Polar Surface Area: 32.7

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 70.00 2022-06-07
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B166801-500mg
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2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one Related Literature

Additional information on 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Introduction to 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one (CAS No. 2090964-28-4)

2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one, with the CAS number 2090964-28-4, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a bromoethyl group and a tert-butyl substituent imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research endeavors.

The chemical structure of 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one is characterized by a 2,3-dihydropyridazine ring with a bromoethyl group attached at the 2-position and a tert-butyl group at the 6-position. The tert-butyl group provides steric hindrance and enhances the stability of the molecule, while the bromoethyl group offers potential for further functionalization through substitution reactions. These structural features make the compound highly versatile for use in synthetic chemistry and drug discovery.

In the realm of pharmaceutical research, 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one has been explored for its potential as a lead compound in the development of new therapeutic agents. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one could be further optimized to develop novel anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one has also shown potential as an anticancer agent. Research conducted by a team at the National Cancer Institute revealed that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation. These findings highlight the compound's potential as a lead molecule for developing targeted cancer therapies.

The synthesis of 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one has been well-documented in the literature. A common synthetic route involves the reaction of 6-tert-butylpyridazine with 1-bromoethane followed by cyclization to form the dihydropyridazine ring. This synthetic method is robust and can be scaled up for large-scale production, making it suitable for both research and industrial applications.

In addition to its direct biological activities, 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one serves as an important intermediate in the synthesis of more complex molecules. Its bromoethyl group can be readily functionalized through various chemical reactions, such as nucleophilic substitution or coupling reactions with other organic molecules. This versatility makes it a valuable building block in combinatorial chemistry and high-throughput screening efforts aimed at discovering new bioactive compounds.

The physical and chemical properties of 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one have been extensively studied. It is typically obtained as a white crystalline solid with good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point is around 150°C, and it exhibits moderate stability under standard laboratory conditions. However, care should be taken to store it away from moisture and strong oxidizing agents to prevent degradation.

Safety considerations are an important aspect when handling any chemical compound. While 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one is not classified as a hazardous material under current regulations, it is advisable to follow standard laboratory safety protocols when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area, and disposing of waste materials according to local regulations.

In conclusion, 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one (CAS No. 2090964-28-4) is a versatile organic compound with significant potential in pharmaceutical and chemical research. Its unique chemical structure and biological activities make it an attractive candidate for further development into therapeutic agents targeting inflammation and cancer. As research in this area continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of medical science.

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